molecular formula C47H75NO17 B7970497 Nystatin A1 CAS No. 51018-05-4

Nystatin A1

Cat. No.: B7970497
CAS No.: 51018-05-4
M. Wt: 926.1 g/mol
InChI Key: ZDFDJJJGIRGMBE-UHFFFAOYSA-N
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Description

Nystatin is a topical and oral antifungal agent with activity against many species of yeast and candida albicans, which is used largely to treat skin and oropharyngeal candidiasis. Nystatin is not absorbed orally and has not been linked to drug induced liver injury.
Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are nystatin A1, A2, and A3.

Scientific Research Applications

  • Axonal Extension and Regeneration : Nystatin regulates axonal extension and regeneration in neurons by modifying nitric oxide levels. It enhances axon length, branching, and regeneration post-axotomy through alternative signaling pathways activated at different concentrations (Roselló-Busquets et al., 2020).

  • Antifungal Activity : A novel formulation of nystatin and intralipid (a clinically used food supplement) shows promising in vitro activity against yeasts and molds, indicating potential for systemic administration in treating invasive mycoses (Semis et al., 2010).

  • Chemical Transformation : Nystatin A1 undergoes intramolecular transformation in slightly basic or acidic solutions, leading to a structural isomer called iso-nystatin A1. This process and its molecular implications have been studied using NMR, Mass Spectrometry, and computational methods (Szwarc et al., 2016).

  • Neonatal Prophylaxis : Oral nystatin is investigated for its efficacy in preventing invasive candidiasis in neonates in Neonatal Intensive Care Units. It significantly reduced the incidence of invasive candidiasis in extremely low-birth weight and very low-birth weight infants (Ozturk et al., 2006).

  • Proinflammatory Properties : Nystatin induces secretion of interleukin (IL)-1β, IL-8, and tumor necrosis factor alpha through activation of toll-like receptor 1 (TLR1) and TLR2, indicating a TLR-dependent mechanism for its proinflammatory properties (Razonable et al., 2005).

  • Liposome-Encapsulation : Studies show that liposome-encapsulated nystatin significantly reduces toxicity and enhances therapeutic effects in systemic fungal infections, indicating its potential as an active systemic antifungal agent (Mehta et al., 1987).

Properties

IUPAC Name

20-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxo-1-oxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-35(65-47-45(60)42(48)44(59)30(4)64-47)26-39(56)41(46(61)62)38(55)24-34(52)23-37(54)36(53)20-19-31(49)21-32(50)22-33(51)25-40(57)63-29(3)28(2)43(27)58/h5-6,8,10-18,27-33,35-39,41-45,47,49-51,53-56,58-60H,7,9,19-26,48H2,1-4H3,(H,61,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFDJJJGIRGMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015570
Record name Nystatin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

926.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51018-05-4
Record name Nystatin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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